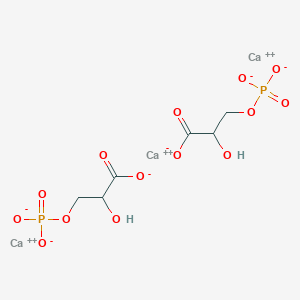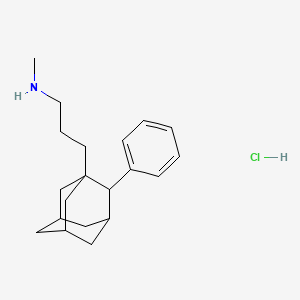
Norpipanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norpipanone hydrobromide is an opioid analgesic compound related to methadone. It was developed in Germany and has been distributed in various countries, including Hungary and Argentina. This compound is known for its potent analgesic properties and is used in scientific research for its pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Norpipanone hydrobromide can be synthesized through a series of chemical reactions involving the formation of 4,4-diphenyl-6-(1-piperidinyl)-3-hexanone. The synthesis typically involves the reaction of diphenylacetonitrile with piperidine under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Norpipanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Norpipanone hydrobromide is widely used in scientific research due to its potent analgesic properties. It is used in:
Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.
Biology: To study the effects of opioid compounds on biological systems.
Medicine: In the development of new pain management therapies.
Industry: As a precursor in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
Norpipanone hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norpipanone hydrobromide is similar to other opioid analgesics such as:
Methadone: Another potent opioid analgesic with similar pharmacological effects.
Dipipanone: An opioid analgesic with a similar chemical structure and mechanism of action.
Normethadone: A compound related to methadone with comparable analgesic properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which provides unique pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
6033-42-7 |
|---|---|
Molekularformel |
C23H30BrNO |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
4,4-diphenyl-6-piperidin-1-ylhexan-3-one;hydrobromide |
InChI |
InChI=1S/C23H29NO.BrH/c1-2-22(25)23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)16-19-24-17-10-5-11-18-24;/h3-4,6-9,12-15H,2,5,10-11,16-19H2,1H3;1H |
InChI-Schlüssel |
WMPBLCCPVWFOKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)


![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)





![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)

![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)


